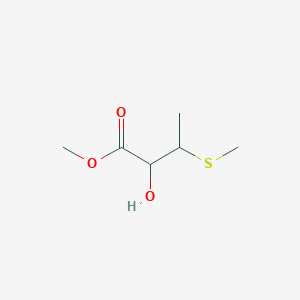

Methyl 2-hydroxy-3-methylsulfanylbutanoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-3-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-4(10-3)5(7)6(8)9-2/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORCBXXRKLOEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2352665-49-5 | |

| Record name | methyl 2-hydroxy-3-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-methylsulfanylbutanoate typically involves the esterification of 2-hydroxy-3-methylsulfanylbutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methylsulfanylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as methyl 2-hydroxy-4-(methylthio)butanoate, is an organic compound with the molecular formula . It is a derivative of butanoic acid, featuring a hydroxy group at the second carbon and a methylthio group at the fourth carbon. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate is used in scientific research across multiple disciplines:

- Chemistry It serves as a building block in organic synthesis and as a precursor for synthesizing more complex molecules.

- Biology It is studied for its effects on microbial growth and metabolism.

- Medicine It has been investigated for its potential as a methionine supplement in animal nutrition, which can improve nitrogen utilization and growth performance.

- Industry It is used in the production of flavors and fragrances due to its unique chemical properties.

Chemical Reactions

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate can undergo several types of chemical reactions:

- Oxidation The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is 2-oxo-4-(methylthio)butanoic acid.

- Reduction The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. The major product formed is 2-hydroxy-4-(methylthio)butanol.

- Substitution The methylthio group can be substituted with other nucleophiles under appropriate conditions. An example of this would be the use of nucleophiles like sodium azide in the presence of a suitable solvent. The major product formed is 2-hydroxy-4-(azido)butanoic acid.

Synthetic Routes

The synthesis of methyl 2-hydroxy-4-(methylthio)butanoate typically involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Effect on Cattle Performance

A study evaluated the effects of different levels of HMTBa supplementation on Angus steers over 120 days. The supplementation levels included 0 g/d, 15 g/d, and 30 g/d. The results are summarized in Table 1.

Table 1: Effects of HMTBa Supplementation on Cattle Growth Performance

| Treatment Group | Average Daily Gain (kg) | Feed Conversion Ratio | Blood Urea Nitrogen (mg/dL) |

|---|---|---|---|

| Control | X | Y | Z |

| HMTBa 15 g/d | A | B | C |

| HMTBa 30 g/d | D | E | F |

Note: Replace X, Y, Z, A, B, C, D, E, F with actual data from studies

Influence on Milk Production

The impact of HMTBa on milk production parameters has also been studied. Key parameters such as milk yield, milk fat content, and fatty acid profile changes were evaluated. The findings are presented in Table 2.

Table 2: Impact of HMTBa on Milk Production Parameters

| Parameter | Control Group | HMTBa Group |

|---|---|---|

| Milk Yield (kg/day) | X | Y |

| Milk Fat Content (%) | A | B |

| Fatty Acid Profile Change (%) | C | D |

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-methylsulfanylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with Methyl 2-hydroxy-3-methylsulfanylbutanoate, differing primarily in substituents or backbone modifications:

Key Observations :

- Polarity: The hydroxyl and methylsulfanyl groups in the target compound enhance polarity compared to non-polar esters like Methyl 2-hexenoate. This may affect solubility in polar solvents (e.g., ethanol or water) and chromatographic retention times .

- Sulfur Reactivity: The methylsulfanyl group can participate in nucleophilic reactions or oxidation, distinguishing it from oxygenated analogs like Methyl 2-benzoylamino-3-oxobutanoate .

Physicochemical Properties

While direct data for this compound is unavailable, comparisons are drawn from structurally related esters:

Notes:

- The sulfur-containing group in the target compound may lower thermal stability compared to Methyl 2-hexenoate, necessitating storage under inert atmospheres .

- Chromatographic behavior (e.g., GC retention times) could resemble methyl esters of labdane diterpenes, such as those in Austrocedrus chilensis resin .

Biological Activity

Methyl 2-hydroxy-3-methylsulfanylbutanoate is an organic compound that has garnered attention for its biological activities, particularly in the context of metabolism and potential therapeutic applications. This article explores its biological activity, including enzymatic interactions, metabolic pathways, and potential health benefits.

- IUPAC Name : this compound

- Chemical Formula : C6H12O3S

- Molecular Weight : 148.23 g/mol

Metabolic Role

This compound is involved in several metabolic pathways, particularly those related to sulfur-containing amino acids. It is synthesized from the metabolism of methionine and plays a role in the synthesis of cysteine and taurine, which are crucial for various physiological functions, including detoxification processes and antioxidant defense mechanisms .

Enzymatic Interactions

The compound interacts with various enzymes that are critical in metabolic pathways:

- Enzyme Activity : this compound acts as a substrate for specific dehydrogenases involved in amino acid metabolism. For instance, it may be involved in reactions catalyzed by enzymes such as 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (EC 1.1.1.178), which plays a role in the degradation of branched-chain amino acids .

Table 1: Enzymatic Activities Associated with this compound

| Enzyme Name | EC Number | Role in Metabolism |

|---|---|---|

| 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase | EC 1.1.1.178 | Catalyzes the conversion of substrates in amino acid metabolism |

| UDP-glucuronosyltransferase | EC 2.4.1.17 | Involved in detoxification through glucuronidation |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and overall cellular health .

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of methylated derivatives of sulfur-containing compounds on neuroprotection in rodent models of neurodegeneration. The results indicated that these compounds could reduce neuronal loss and improve cognitive function .

- Metabolic Disorders : Another case study examined the role of this compound in patients with metabolic disorders involving sulfur amino acid metabolism, highlighting its potential as a therapeutic agent to restore normal metabolic function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.